Cas no 1805484-03-0 (2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-acetic acid)

2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-acetic acid
-
- Inchi: 1S/C9H9F2NO4/c1-16-8-4(3-6(14)15)2-5(13)12-7(8)9(10)11/h2,9H,3H2,1H3,(H,12,13)(H,14,15)
- InChI Key: AQUDEXXQFBMHBI-UHFFFAOYSA-N
- SMILES: FC(C1=C(C(=CC(N1)=O)CC(=O)O)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 387
- XLogP3: -0.5
- Topological Polar Surface Area: 75.6
2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029028330-250mg |
2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-acetic acid |
1805484-03-0 | 95% | 250mg |
$1,009.40 | 2022-04-01 | |
Alichem | A029028330-1g |
2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-acetic acid |
1805484-03-0 | 95% | 1g |
$2,923.95 | 2022-04-01 | |
Alichem | A029028330-500mg |
2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-acetic acid |
1805484-03-0 | 95% | 500mg |
$1,701.85 | 2022-04-01 |
2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-acetic acid Related Literature
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
Additional information on 2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-acetic acid
Recent Advances in the Study of 2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-acetic acid (CAS: 1805484-03-0)
2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-acetic acid (CAS: 1805484-03-0) is a novel compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoromethyl and methoxy functional groups, has shown promising potential in various therapeutic applications, including anti-inflammatory and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in preclinical models.
The synthesis of 2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-acetic acid involves a multi-step process that includes the introduction of the difluoromethyl group at the 2-position of the pyridine ring, followed by hydroxylation and methoxylation at the 6- and 3-positions, respectively. Recent advancements in synthetic chemistry have enabled more efficient and scalable production of this compound, which is critical for further pharmacological evaluations. Researchers have also explored its stability and solubility profiles, which are essential for its formulation and delivery in therapeutic settings.
In terms of biological activity, preliminary studies have demonstrated that 2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-acetic acid exhibits potent inhibitory effects on key inflammatory mediators such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). These findings suggest its potential as a lead compound for the development of new anti-inflammatory drugs. Additionally, its ability to modulate specific signaling pathways involved in cell proliferation and apoptosis has sparked interest in its anticancer applications. Recent in vitro and in vivo studies have provided evidence of its efficacy against various cancer cell lines, with minimal cytotoxicity to normal cells.
Despite these promising results, challenges remain in the clinical translation of 2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-acetic acid. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. Current efforts are focused on structural modifications to enhance its pharmacokinetic properties and reduce any adverse effects. Collaborative studies between chemists, biologists, and pharmacologists are essential to overcome these hurdles and advance this compound toward clinical trials.
In conclusion, 2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-acetic acid represents a promising candidate for therapeutic development in the fields of inflammation and oncology. Ongoing research aims to fully characterize its biological activities, optimize its chemical properties, and evaluate its safety and efficacy in more complex biological systems. The continued exploration of this compound holds great potential for the discovery of new drugs with improved therapeutic profiles.
1805484-03-0 (2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine-4-acetic acid) Related Products
- 1806930-35-7(4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-5-hydroxypyridine)
- 1227954-84-8(4-Methyl-2-5-(trifluoromethyl)-1H-pyrazol-1-yl-1,3-thiazole-5-carboxylic Acid)
- 2172587-29-8(1-(1-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole-4-carbothioamide)
- 1363405-22-4(8-Bromo-6-fluoroisoquinolin-3-amine)
- 1128100-81-1(Phosphonic Acid Mono(2R,5S)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolan-2-ylmethyl Ester)
- 898790-53-9(4'-Carboethoxy-3-(3-methylphenyl)propiophenone)
- 1425052-90-9(2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole)
- 75702-84-0(1-(propan-2-yl)-1H-pyrazol-4-ol)
- 898449-34-8(2-{5,7-bis(ethylamino)-1,2,4triazolo4,3-a1,3,5triazin-3-ylsulfanyl}-N-(4-chlorophenyl)acetamide)
- 2229133-51-9(3-fluoro-3-(2-nitrophenyl)propan-1-amine)




